Cas no 34346-97-9 (7-(bromomethyl)-6-fluorotetraphene)
34346-97-9 structure
Product Name:7-(bromomethyl)-6-fluorotetraphene
CAS-nummer:34346-97-9
MF:C19H12BrF
MW:339.200987815857
CID:1461833
PubChem ID:118651
Update Time:2025-04-20
7-(bromomethyl)-6-fluorotetraphene Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-(bromomethyl)-6-fluorotetraphene
- 6-Fluoro-7-bromomethylbenz(a)anthracene
- Benz(a)anthracene, 7-bromomethyl-6-fluoro-
- DB-263872
- DTXSID30187919
- AKOS032948635
- 6-Fluoro-7-bromomethylbenz[a]anthracene
- 34346-97-9
- 7-Bromomethyl-6-fluorobenz(a)anthracene
- 7-(Bromomethyl)-6-Fluorobenzo[b]Phenanthrene
-
- Inchi: 1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2
- InChI-sleutel: DUVKQTYQIMYHMP-UHFFFAOYSA-N
- LACHT: BrCC1C2C=CC=CC=2C=C2C3C=CC=CC=3C=C(C2=1)F
Berekende eigenschappen
- Exacte massa: 338.01066
- Monoisotopische massa: 338.01064g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 371
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.4087 (rough estimate)
- Kookpunt: 333°C (rough estimate)
- Brekindex: 1.4524 (estimate)
- PSA: 0
7-(bromomethyl)-6-fluorotetraphene Gerelateerde literatuur
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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